6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1011397-66-2
VCID: VC8035304
InChI: InChI=1S/C19H11ClFN3O2/c20-12-7-5-11(6-8-12)16-9-13(19(25)26)14-10-22-24(18(14)23-16)17-4-2-1-3-15(17)21/h1-10H,(H,25,26)
SMILES: C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F
Molecular Formula: C19H11ClFN3O2
Molecular Weight: 367.8 g/mol

6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 1011397-66-2

Cat. No.: VC8035304

Molecular Formula: C19H11ClFN3O2

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011397-66-2

Specification

CAS No. 1011397-66-2
Molecular Formula C19H11ClFN3O2
Molecular Weight 367.8 g/mol
IUPAC Name 6-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C19H11ClFN3O2/c20-12-7-5-11(6-8-12)16-9-13(19(25)26)14-10-22-24(18(14)23-16)17-4-2-1-3-15(17)21/h1-10H,(H,25,26)
Standard InChI Key QZAMKDCRKAKREG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₉H₁₁ClFN₃O₂ and a molecular weight of 367.76 g/mol . Its IUPAC name is 6-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid.

Structural Features

  • Core scaffold: Pyrazolo[3,4-b]pyridine, a bicyclic system with nitrogen atoms at positions 1, 3, and 4.

  • Substituents:

    • 4-Chlorophenyl at position 6.

    • 2-Fluorophenyl at position 1.

    • Carboxylic acid at position 4.

The SMILES notation is:
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F .

Spectral Data

  • ¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), carboxylic acid (δ 13.6 ppm), and pyridine C5-H (δ 6.97 ppm) .

  • IR: Peaks at 1721 cm⁻¹ (C=O stretch) and 3280 cm⁻¹ (NH stretch) .

Synthetic Routes

Multicomponent Cyclocondensation

A common strategy involves cyclocondensation of 5-aminopyrazoles with arylidenepyruvic acids or aldehydes. For example:

  • Reactants:

    • 5-Amino-1-(2-fluorophenyl)pyrazole.

    • 4-Chlorobenzaldehyde.

    • Pyruvic acid.

  • Conditions: Reflux in acetic acid or DMF under oxidative conditions .

  • Yield: 38–72% after recrystallization .

Catalytic Methods

Pyridine-2-carboxylic acid (P2CA) has been used as a green catalyst for analogous pyrazolo[3,4-b]pyridines, achieving yields of 84–98% .

Table 1: Optimization of Synthetic Conditions

MethodCatalystSolventTemperature (°C)Yield (%)
Cyclocondensation NoneDMF13042
Multicomponent P2CAEthanol8089
Oxidative CDC O₂Ethanol13094

Biological and Pharmacological Applications

Antiviral Activity

Pyrazolopyridine derivatives with halogenated aryl groups demonstrate activity against enteroviruses. For instance, JX040 (a close analog) inhibits poliovirus-1 with an SI₅₀ of 52 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and DMF .

  • Stability: Stable under inert atmospheres but prone to photodegradation .

Crystal Structure

X-ray diffraction of related compounds reveals:

  • Bond lengths: C7–S1 = 1.761 Å (thiadiazole ring) .

  • Dihedral angles: 75.4° between pyrazolo[3,4-b]pyridine and 4-chlorophenyl groups .

Future Directions

  • Structure-Activity Relationship (SAR): Optimize substituents for enhanced bioactivity.

  • Drug Delivery: Develop nanoformulations to improve solubility.

  • Targeted Therapies: Explore kinase inhibition (e.g., EGFR, VEGFR) .

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